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Compound of Interest

Compound Name: 5,6-Diaminouracil

Cat. No.: B014702 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic and

spectrometric data for 5,6-diaminouracil and its derivatives. Designed for researchers,

scientists, and professionals in drug development, this document summarizes key analytical

data, details experimental protocols, and visualizes procedural workflows. While

comprehensive spectral data for the parent 5,6-diaminouracil is limited in publicly accessible

literature, this guide compiles available information and leverages data from closely related

derivatives to provide a thorough analytical profile.

Spectroscopic and Spectrometric Data
The following sections present the available Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data for 5,6-diaminouracil and its N-substituted derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise NMR data for the unsubstituted 5,6-diaminouracil is not readily available in the cited

literature. However, extensive data exists for its derivatives, which can provide valuable insights

into the expected chemical shifts and structural features.

Table 1: ¹H NMR Spectroscopic Data of 5,6-Diaminouracil Derivatives (in DMSO-d₆)
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Compound N1-H (ppm) N3-H (ppm) NH₂ (ppm)
Other Protons
(ppm)

N-(6-Amino-3-

ethyl-2,4-dioxo-

1,2,3,4-

tetrahydropyrimid

in-5-

yl)benzamide

10.38 (s, 1H) - 6.06 (s, 2H)

8.86 (s, 1H,

CONH), 7.99–

7.91 (m, 2H,

Harom), 7.56–

7.51 (m, 1H,

Harom), 7.47 (t,

J = 7.5 Hz, 2H,

Harom), 3.75 (q,

J = 7.0 Hz, 2H,

N3-CH₂), 1.06 (t,

J = 7.0 Hz, 3H,

CH₃)[1]

N-(6-amino-1-

methyl-2,4-dioxo-

1,2,3,4-

tetrahydropyrimid

in-5-

yl)benzamide

- 10.59 (s, 1H) 6.65 (s, 2H)

8.83 (s, 1H,

CONH), 7.99 (d,

J = 7.8 Hz, 2H,

Harom), 7.54 (t,

J = 6.8 Hz, 1H,

Harom), 7.48 (q,

J = 7.9, 7.3 Hz,

2H, Harom), 3.27

(s, 3H, CH₃)[2]

Table 2: ¹³C NMR Spectroscopic Data of 5,6-Diaminouracil Derivatives (in DMSO-d₆)
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Compound C2 (ppm) C4 (ppm) C5 (ppm) C6 (ppm)
Other
Carbons
(ppm)

N-(6-Amino-

3-ethyl-2,4-

dioxo-1,2,3,4-

tetrahydropyri

midin-5-

yl)benzamide

150.4 149.7 87.1 160.5

166.4 (CON),

134.5

(Carom),

131.1

(Carom),

128.0

(Carom),

127.8

(Carom), 34.4

(N3-CH₂),

13.3 (CH₃)[1]

N-(6-amino-

1-methyl-2,4-

dioxo-1,2,3,4-

tetrahydropyri

midin-5-

yl)benzamide

153.7 150.4 87.8 160.0

166.6 (CON),

134.7

(Carom),

131.2

(Carom),

128.1 (2C,

Carom),

128.1(2C,

Carom), 29.2

(CH₃)[2]

Infrared (IR) Spectroscopy
The FTIR spectrum of 5,6-diaminouracil is characterized by absorptions corresponding to its

various functional groups. The data presented below is based on a KBr wafer technique.

Table 3: FTIR Spectroscopic Data of 5,6-Diaminouracil
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Wavenumber (cm⁻¹) Intensity Assignment

3550–3250 Medium, Broad
N-H stretch (primary and

secondary amines)[3]

1740–1680 Strong C=O stretch (amide I)[3]

1700–1630 Strong C=O stretch (amide I)[3]

1600-1585 Medium C=C stretch (in ring)

1500-1400 Medium C-N stretch

1300–1000 Strong C-O stretch (not applicable)

Note: Specific peak values for 5,6-Diaminouracil are not detailed in the search results, but the

table reflects the expected regions for its functional groups based on general IR correlation

tables.

Mass Spectrometry (MS)
Mass spectrometry data for the N,N'-dimethyl derivative of 5,6-diaminouracil is available,

providing insight into the fragmentation patterns. The molecular weight of 5,6-diaminouracil is
142.12 g/mol .[4]

Table 4: Mass Spectrometry Data of 5,6-Diamino-1,3-dimethyluracil

m/z Relative Intensity (%) Possible Fragment

170 ~85 [M]⁺

142 ~100 [M - CO]⁺ or [M - N₂H₂]⁺

113 ~40 Further fragmentation

85 ~30 Further fragmentation

58 ~55 Further fragmentation

Data is estimated from the graphical representation in the NIST WebBook for 5,6-Diamino-1,3-

dimethyluracil.[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://cpb-us-e1.wpmucdn.com/sites.ucsc.edu/dist/9/291/files/2015/11/IR-Table.pdf
https://cpb-us-e1.wpmucdn.com/sites.ucsc.edu/dist/9/291/files/2015/11/IR-Table.pdf
https://cpb-us-e1.wpmucdn.com/sites.ucsc.edu/dist/9/291/files/2015/11/IR-Table.pdf
https://www.benchchem.com/product/b014702?utm_src=pdf-body
https://www.benchchem.com/product/b014702?utm_src=pdf-body
https://www.benchchem.com/product/b014702?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/5_6-Diaminouracil
https://webbook.nist.gov/cgi/cbook.cgi?ID=C5440006&Units=SI&Mask=200
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014702?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Detailed methodologies for acquiring the spectroscopic and spectrometric data are crucial for

reproducibility and data interpretation.

NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of the 5,6-diaminouracil derivative in approximately 0.6-0.7 mL of

deuterated dimethyl sulfoxide (DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

Spectrometer: Bruker Ascend 600 MHz NMR spectrometer (or equivalent).[1]

Frequency: 600.18 MHz for ¹H NMR and 150.93 MHz for ¹³C NMR.[1]

Solvent Reference: DMSO-d₆ (¹H: 2.50 ppm, ¹³C: 39.52 ppm).[1]

Data Acquisition: Standard pulse sequences for ¹H and ¹³C{¹H} acquisitions are used. For ¹³C

NMR, proton decoupling is employed to simplify the spectrum.

IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 5,6-diaminouracil with approximately 100-200 mg of dry

potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Place a portion of the powder into a pellet-forming die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-

transparent pellet.

Instrumentation and Parameters:
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Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

Technique: Transmission.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the empty sample compartment or a pure KBr pellet

is recorded and subtracted from the sample spectrum.

Mass Spectrometry
Sample Preparation (for Electron Ionization - EI):

Ensure the sample is pure and dry.

Introduce a small amount of the sample into the mass spectrometer via a direct insertion

probe or by heating from a solids probe.

Instrumentation and Parameters (EI-MS):

Mass Spectrometer: A mass spectrometer equipped with an electron ionization source.

Ionization Energy: Typically 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Detection Mode: Positive ion mode.

Mass Range: Scan from m/z 40 to 400.

Visualizations
The following diagrams illustrate the workflows for the spectroscopic and spectrometric

analyses described above.
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Sample Preparation

Data Acquisition

Data Processing

Start: 5,6-Diaminouracil Derivative

Dissolve in DMSO-d6
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Spectral Analysis

Click to download full resolution via product page

Caption: Experimental workflow for NMR spectroscopy.
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Sample Preparation (KBr Pellet)

Data Acquisition

Data Processing

Start: 5,6-Diaminouracil

Grind with KBr

Press into Pellet

Collect Background Spectrum

Collect Sample Spectrum

Background Subtraction
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Caption: Experimental workflow for FTIR spectroscopy.
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Sample Introduction

Mass Analysis

Data Processing

Start: Pure Sample

Introduce into Ion Source

Ionization (e.g., EI)
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Caption: Experimental workflow for Mass Spectrometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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